molecular formula C17H19N5S B12845227 2-Benzylthio-N6-isopentenyladenine CAS No. 52172-11-9

2-Benzylthio-N6-isopentenyladenine

Cat. No.: B12845227
CAS No.: 52172-11-9
M. Wt: 325.4 g/mol
InChI Key: GVYHKHKNGPAILF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzylthio-N6-isopentenyladenine is a synthetic cytokinin, a class of plant hormones that promote cell division and growth. It is known for its role in regulating various physiological processes in plants, including cell division, shoot and root growth, and leaf senescence. The compound has the chemical formula C17H19N5S and a molecular weight of 325.43126 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylthio-N6-isopentenyladenine typically involves the alkylation of adenine derivatives. One common method includes the reaction of N6-isopentenyladenine with benzylthiol in the presence of a suitable base. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Benzylthio-N6-isopentenyladenine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide (NaOH).

Major Products

Scientific Research Applications

2-Benzylthio-N6-isopentenyladenine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzylthio-N6-isopentenyladenine involves its interaction with cytokinin receptors in plant cells. It binds to these receptors, triggering a signaling cascade that leads to the activation of genes involved in cell division and growth. The molecular targets include cyclin-dependent kinases and other proteins involved in the cell cycle .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzylthio-N6-isopentenyladenine is unique due to its synthetic origin and the presence of the benzylthio group, which enhances its stability and bioactivity compared to naturally occurring cytokinins. This makes it a valuable tool in both research and industrial applications .

Properties

CAS No.

52172-11-9

Molecular Formula

C17H19N5S

Molecular Weight

325.4 g/mol

IUPAC Name

2-benzylsulfanyl-N-(3-methylbut-3-enyl)-7H-purin-6-amine

InChI

InChI=1S/C17H19N5S/c1-12(2)8-9-18-15-14-16(20-11-19-14)22-17(21-15)23-10-13-6-4-3-5-7-13/h3-7,11H,1,8-10H2,2H3,(H2,18,19,20,21,22)

InChI Key

GVYHKHKNGPAILF-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCNC1=NC(=NC2=C1NC=N2)SCC3=CC=CC=C3

Origin of Product

United States

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